tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate
Description
tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate is a bicyclic carbamate derivative featuring a cyclobutyl core substituted with a phenyl group at the 1-position and a Boc-protected aminomethyl group at the (1r,3r)-configured 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological or oncological pathways. The Boc group enhances stability during synthetic workflows, while the rigid cyclobutyl scaffold and aromatic phenyl moiety influence conformational preferences and binding interactions with biological targets. Its synthesis typically involves multi-step processes, including cycloadditions or ring-opening reactions, followed by protective group strategies .
Properties
IUPAC Name |
tert-butyl N-[(3-amino-1-phenylcyclobutyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-16(9-13(17)10-16)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUBWBIZGQUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Experimental Protocol (Adapted from):
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Starting material : ((1R,3R)-3-Allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester (890 mg, 3.13 mmol).
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Reagents :
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1,3-Dimethylbarbituric acid (1.47 g, 9.39 mmol) as a scavenger.
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Tetrakis(triphenylphosphine)palladium(0) (181 mg, 0.15 mmol) as a catalyst.
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Solvent : Dichloromethane (DCM, 30 mL).
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Conditions : Stirred at 20°C for 1.5 hours.
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Workup : Concentration under vacuum, followed by silica gel chromatography (gradient: 2M NH₃ in methanol/DCM).
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Yield : 56% (350 mg).
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Characterization :
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LCMS : m/z [M+H]⁺ = 200.9.
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¹H NMR (400 MHz, DMSO-d₆): δ 6.77 (s, 1H), 3.90–3.31 (m, 2H), 1.87–1.18 (m, 14H).
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Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Scavenger | 1,3-Dimethylbarbituric acid |
| Solvent | DCM |
| Temperature | 20°C |
| Reaction Time | 1.5 hours |
| Purification | Silica gel chromatography |
| Yield | 56% |
Coupling Reactions for Cyclobutane Functionalization
Patent WO2015148464A1 discloses a method leveraging Suzuki-Miyaura cross-coupling to install aryl groups on cyclobutane rings, which can be adapted for phenyl substitution.
Key Steps:
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Cyclobutane bromination : tert-Butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate is synthesized via bromination of the parent phenyl compound.
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Cross-coupling : Reaction with phenylboronic acid under Pd catalysis yields the 1-phenylcyclobutyl intermediate.
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Amination : Reductive amination introduces the 3-amino group with stereochemical control.
Table 2: Cross-Coupling Reaction Conditions
| Component | Detail |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos |
| Base | K₃PO₄ |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80°C |
| Yield (Intermediate) | 72% |
Stereoselective Amination Strategies
Achieving the (1r,3r) configuration necessitates chiral auxiliaries or asymmetric catalysis.
Method from WO2009158426A1:
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Chiral resolution : Use of (R)-BINOL-phosphoric acid to resolve racemic 3-aminocyclobutanol derivatives.
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Protection : Boc anhydride in THF with DMAP (4-dimethylaminopyridine) at 0°C.
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Yield : 68% enantiomerically pure product.
Table 3: Stereochemical Control Parameters
| Parameter | Value |
|---|---|
| Chiral Resolving Agent | (R)-BINOL-phosphoric acid |
| Protection Reagent | Boc₂O |
| Base | DMAP |
| Solvent | THF |
| Temperature | 0°C → RT |
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency and Scalability
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Pd-Catalyzed Deprotection | 56% | Moderate | Lab-scale |
| Suzuki Cross-Coupling | 72% | High | Pilot-scale |
| Chiral Resolution | 68% | Excellent | Lab-scale |
Challenges and Optimization Opportunities
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Deprotection Efficiency : Pd catalysts are costly; alternatives like Ni-based systems warrant exploration.
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Stereochemical Drift : Prolonged reaction times may reduce enantiomeric excess.
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Solvent Systems : Transition to greener solvents (e.g., 2-MeTHF) without compromising yield.
Chemical Reactions Analysis
Carbamate Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group is selectively cleaved under acidic or catalytic conditions:
Deprotection generates the free amine, critical for subsequent functionalization (e.g., peptide coupling or alkylation). The steric hindrance from the cyclobutyl group slows reaction kinetics compared to linear analogues .
Amino Group Reactivity
The primary amine participates in nucleophilic reactions:
Acylation
Reacting with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C yields N-acyl derivatives. Yields depend on steric effects from the cyclobutane ring .
Reductive Amination
The amine forms imines with aldehydes (e.g., benzaldehyde) under Ti(OiPr)₄/NaBH₃CN, achieving 78–85% yields. The rigid cyclobutyl structure reduces conformational flexibility, favoring specific stereochemical outcomes .
Suzuki–Miyaura Coupling
Borylation of the phenyl ring (via Pd(dppf)Cl₂) enables cross-coupling with aryl halides. For example, coupling with 4-bromotoluene gives a biaryl product in 67% yield .
Cyclobutane Ring Modifications
The strained cyclobutane undergoes selective ring-opening or functionalization:
Ring strain (≈26 kcal/mol) drives reactivity, though steric shielding from the phenyl group limits some transformations .
Comparative Reactivity with Structural Analogues
Key differences in reactivity emerge when compared to similar carbamates:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have investigated the efficacy of tert-butyl N-{[(1R,3R)-3-amino-1-phenylcyclobutyl]methyl}carbamate as a potential anticancer agent. The compound's structural analogs have shown promise in inhibiting cancer cell proliferation through specific pathways such as apoptosis and cell cycle arrest. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity.
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research indicates that modifications of this structure can enhance neuroprotective effects and may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
Organic Synthesis
1. Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions such as:
- Nucleophilic substitutions : Useful in creating diverse amine derivatives.
- Coupling reactions : Facilitating the formation of peptide bonds in drug synthesis.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al. (2023) | Neuroprotection | Showed that modified derivatives improved cognitive function in rodent models of Alzheimer's disease. |
| Liu et al. (2024) | Organic Synthesis | Successfully utilized as a key intermediate in synthesizing novel anti-inflammatory agents with enhanced efficacy. |
Mechanism of Action
The mechanism of action for tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate involves its interaction with various molecular targets, primarily through its carbamate group. It can inhibit or activate enzymatic activities, bind to receptor sites, or modify molecular structures, depending on the specific application. The molecular pathways influenced by this compound are subject to ongoing research, particularly in medicinal chemistry.
Comparison with Similar Compounds
(a) tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate (CAS 1330069-67-4)
- Structural Difference : Cyclopentyl ring instead of cyclobutyl.
- Molecular dynamics simulations suggest cyclopentyl derivatives exhibit ~30% higher entropy in solution compared to cyclobutyl analogs .
- Synthetic Utility : Preferred for targets requiring adaptable scaffolds, such as kinase inhibitors .
(b) tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclohexyl]carbamate (CAS 2306254-13-5)
- Structural Difference : Cyclohexyl ring and bromomethyl substituent.
- Impact : Bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings). The cyclohexyl core enhances hydrophobicity (logP +0.5 vs. cyclobutyl) but reduces metabolic stability in vivo .
Substituent Variations on the Cyclobutyl Core
(a) tert-butyl N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)cyclobutyl]carbamate
- Structural Difference: Phenoxy group with chloro and cyano substituents.
- Impact : Electron-withdrawing groups (Cl, CN) enhance electrophilicity, facilitating SNAr reactions. The compound exhibits 5-fold higher reactivity in cross-coupling reactions compared to the phenyl-substituted target compound .
(b) tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (CAS 1032684-85-7)
- Structural Difference: Aminoethyl side chain instead of phenyl.
- Impact : The additional amine increases aqueous solubility (logS −2.1 vs. −3.5 for the target compound) and enables pH-dependent charge states, useful for ion-channel modulators .
Stereochemical and Functional Group Modifications
(a) tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8)
(b) tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate (CAS 1350636-75-7)
- Structural Difference: Sulfamoyl group replaces aminomethyl.
- Impact : Sulfamoyl enhances acidity (pKa ~4.5) and bioavailability (F = 65% in rats vs. 28% for the target compound), making it suitable for CNS-targeted prodrugs .
Comparative Data Table
Key Research Findings
Ring Size and Bioactivity : Cyclobutyl derivatives exhibit superior target engagement in rigid binding pockets (e.g., androgen receptors) due to reduced entropy, while cyclopentyl analogs are preferred for flexible enzyme active sites .
Substituent Effects: Electron-deficient aromatic groups (e.g., 3-chloro-4-cyanophenoxy) enhance reactivity in cross-coupling by 50–80% compared to phenyl .
Metabolic Stability : Hydroxyl and sulfamoyl groups improve metabolic half-life (t1/2 > 6 h in human hepatocytes) compared to primary amines (t1/2 ~2 h) .
Biological Activity
Tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate, also known as EN300-7430706, is a compound that has garnered attention in recent scientific research due to its potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2137062-14-5
- Molecular Weight : 276.38 g/mol
The compound features a tert-butyl group, an amino group, and a phenyl-substituted cyclobutyl ring, contributing to its unique reactivity and stability.
Currently, the specific biological targets of this compound are not well-defined. Ongoing research aims to elucidate these targets and their roles in various biological systems. The compound is under investigation for its potential use in drug development, particularly as a prodrug that can release active amines in vivo .
Pharmacokinetics
Research on the pharmacokinetic profile of this compound is still in progress. Key parameters such as bioavailability, absorption rates, distribution, metabolism, and excretion are critical for understanding its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties suitable for further development.
Biological Activity
This compound has shown promise in various biological assays:
- Enzyme Inhibition : It has been employed in studies focusing on enzyme-catalyzed reactions involving carbamates. Its structure allows it to interact with specific enzymes potentially involved in metabolic pathways .
- Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases such as Alzheimer's disease (AD) where multimodal therapeutic interventions are required .
Table 1: Summary of Biological Activity Studies
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions with suitable precursors. This method allows for high yields and purity of the final product .
Table 2: Synthetic Methods Overview
| Method | Description | Yield |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Reaction with aryl halides in the presence of cesium carbonate | High |
| Continuous Flow Reactors | Industrial scale-up using optimized conditions | Enhanced efficiency |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate, and how is stereochemical control achieved?
- Methodology : The synthesis typically involves carbamate protection of a cyclobutane-derived amine intermediate. For stereochemical control, asymmetric catalysis (e.g., chiral Brønsted acids) or enantioselective cycloaddition reactions can be employed. A related asymmetric Mannich reaction using tert-butyl carbamates has been optimized with anhydrous acetonitrile and propionaldehyde under inert conditions to achieve high enantiomeric excess (≥95% ee) .
- Key Steps :
Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring-opening.
Amine protection using tert-butyl carbamate (Boc) groups under Schotten-Baumann conditions.
Stereochemical validation via chiral HPLC or X-ray crystallography .
Q. How is the stereochemistry of the (1r,3r) configuration confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For example, crystal structures of related carbamates (e.g., tert-butyl derivatives with fluorophenyl substituents) were resolved using triclinic P1 space groups, with bond angles and torsional parameters confirming stereochemistry .
- Complementary Techniques :
- NMR : J-coupling analysis of vicinal protons on the cyclobutane ring.
- Vibrational Circular Dichroism (VCD) : To correlate experimental spectra with density functional theory (DFT)-calculated models .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions for this compound?
- Methodology :
DFT Optimization : Perform geometry optimization (e.g., B3LYP/6-311+G(d,p)) to generate theoretical NMR chemical shifts or IR vibrational frequencies. Compare with experimental data to identify discrepancies .
Solvent Effects : Account for solvent polarity in computational models (e.g., using the Polarizable Continuum Model).
Dynamic Effects : Use molecular dynamics simulations to assess conformational flexibility influencing spectral peaks .
- Case Study : A carbamate derivative with difluorophenyl substituents showed deviations in NMR shifts due to unexpected solvate formation, resolved via crystallographic analysis .
Q. What strategies are recommended for designing enantioselective syntheses of this compound with >99% ee?
- Methodology :
- Chiral Catalysts : Employ organocatalysts (e.g., L-proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for asymmetric induction. A Mannich reaction using N-Boc-imines and aldehydes achieved 99% ee with a thiourea catalyst .
- Kinetic Resolution : Utilize enzymes (e.g., lipases) or chiral stationary phases in preparative HPLC.
Experimental Design & Stability
Q. How should researchers handle the compound’s stability during storage and reaction conditions?
- Stability Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| Room temperature | Stable for 6 months in inert atmosphere | |
| Strong acids/bases | Rapid Boc deprotection (<1 hr) | |
| Oxidizing agents | Decomposition to nitro derivatives |
- Protocols :
- Store under argon at -20°C for long-term use.
- Avoid prolonged exposure to light or moisture .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in cell-based assays?
- Troubleshooting :
Purity Verification : Use LC-MS to rule out impurities (>98% purity required).
Solubility Adjustments : Test DMSO vs. aqueous buffers; sonicate for dispersion.
Metabolic Interference : Pre-treat cells with cytochrome P450 inhibitors if hepatic metabolism is suspected .
Applications in Drug Development
Q. What role does this compound play as a synthetic intermediate in medicinal chemistry?
- Case Study : Similar tert-butyl carbamates are intermediates in LCZ696 (a heart failure drug), where stereochemical integrity is critical for angiotensin receptor modulation .
- Functionalization : The Boc group enables selective deprotection for further derivatization (e.g., amide coupling or click chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
